N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Overview
Description
N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. This compound features a unique structure combining an indole moiety, a tetrahydrothiophene ring, and a nicotinamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with an indole precursor, the indole moiety can be functionalized at the 3-position using electrophilic substitution reactions.
Attachment of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be introduced through nucleophilic substitution reactions, often involving thiol intermediates.
Coupling with Nicotinamide: The final step involves coupling the functionalized indole and tetrahydrothiophene with a nicotinamide derivative, typically using amide bond formation reactions under conditions such as EDCI/HOBt or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The indole and tetrahydrothiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or nicotinamide moieties.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions involving halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its indole moiety is known for binding to various biological targets, which could be explored for drug discovery.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities. The specific biological activity of this compound would require experimental validation.
Industry
In the industrial sector, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with enzymes, receptors, or other proteins, modulating their activity. The nicotinamide group might also play a role in binding to specific sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) or nicotinamide riboside.
Indole Derivatives: Compounds such as tryptophan, serotonin, or indomethacin.
Tetrahydrothiophene Derivatives: Compounds like thiophene or tetrahydrothiophene itself.
Uniqueness
N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to its combination of these three distinct moieties, which could confer unique biological or chemical properties not found in simpler analogs.
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(22-11-13-10-21-17-6-2-1-4-15(13)17)16-5-3-8-20-19(16)24-14-7-9-25-12-14/h1-6,8,10,14,21H,7,9,11-12H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGFEIGRXHRQCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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